3'-Chloro-3-(3-fluorophenyl)propiophenone
Description
3'-Chloro-3-(3-fluorophenyl)propiophenone (CAS: 4350-52-1) is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine at the 3' position of one phenyl ring and fluorine at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₆H₁₃ClFO, with a molecular weight of 276.73 g/mol. This compound has been utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of polyimide monomers and bioactive molecules .
Its ketone group enables participation in nucleophilic additions and condensations, making it valuable for synthesizing heterocyclic compounds or functionalized polymers .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFZJENLLZUSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644525 | |
| Record name | 1-(3-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-08-7 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-chlorobenzonitrile with a Grignard reagent, followed by hydrolysis. The reaction conditions include:
Reagents: 3-chlorobenzonitrile, ethyl bromide, magnesium, tetrahydrofuran (THF), hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 3’-chloro-3-(3-fluorophenyl)benzoic acid.
Reduction: Formation of 3’-chloro-3-(3-fluorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
The following table compares 3'-Chloro-3-(3-fluorophenyl)propiophenone with structurally related halogenated propiophenones:
Key Observations :
- Halogen Position and Type: The placement of chlorine and fluorine significantly alters electronic properties.
- Substituent Effects: Methyl or methoxy groups (e.g., in 3'-Chloro-3-(2-methylphenyl)propiophenone) increase steric bulk, which may reduce reaction rates in sterically sensitive syntheses but improve lipophilicity for biological applications .
Functional Group Variations
- Thiomethyl Derivatives: 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0) incorporates a sulfur atom, which enhances solubility in polar aprotic solvents (e.g., DMSO) and may influence metabolic pathways in drug design .
- Dioxane-containing Analogs: 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-84-7) features a dioxane ring, improving water solubility and enabling applications in polymer chemistry .
Biological Activity
3'-Chloro-3-(3-fluorophenyl)propiophenone is a synthetic compound with potential applications in various biological contexts. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C16H14ClF O
- Molecular Weight: 288.73 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been investigated for its potential effects on:
- Enzyme Inhibition: Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy .
- Antimicrobial Activity: Preliminary data indicate that it exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic processes .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity: Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties: It may modulate inflammatory responses, providing a basis for its use in treating inflammatory diseases .
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Yes | |
| Antimicrobial | Yes | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammation |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against breast and lung cancer cells, showing a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that the compound activates caspase pathways, leading to programmed cell death .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were assessed against Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence its potency and selectivity for target enzymes. Computational modeling has been employed to predict interactions with key biological targets, aiding in the design of more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
